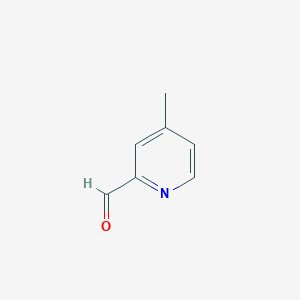
4-甲基吡啶-2-甲醛
概述
描述
4-Methylpyridine-2-carbaldehyde, also known as 2-Formyl-4-methylpyridine or 4-Methylpicolinaldehyde, is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 .
Molecular Structure Analysis
The molecular structure of 4-Methylpyridine-2-carbaldehyde has been studied using various spectroscopic techniques and quantum chemical calculations . These studies have provided insights into its structural, energetic, and vibrational properties .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylpyridine-2-carbaldehyde were not found in the available resources, studies on similar compounds suggest that they can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
4-Methylpyridine-2-carbaldehyde is a liquid with a refractive index of 1.531 and a density of 1.082 g/mL at 25 °C .科学研究应用
催化应用和机理洞察
钯催化的亚胺水解
一项研究表明,使用4-甲基吡啶-2-胺与3-溴噻吩-2-甲醛反应合成席夫碱。这些席夫碱在钯催化下进一步在Suzuki偶联反应条件下处理,通过水解亚胺键连接后得到产物。理论计算提供了关于过渡金属催化亚胺水解机理的见解(Ahmad et al., 2019)。
合成有机化学
2-氯-5-甲基吡啶-3-甲醛亚胺的制备
合成了一系列2-氯-5-甲基吡啶-3-甲醛亚胺,展示了它们作为除草剂、杀菌剂以及其他生物角色的潜力。这些亚胺是通过2-氯-5-甲基吡啶甲醛和胺的反应合成的,突显了吡啶席夫碱在有机合成中的多功能性(Gangadasu et al., 2002)。
材料科学
改性钒氧化物催化剂上的催化氧化
研究了在V2O5上以及与SnO2和TiO2改性的二元和三元钒氧化物催化剂上对4-甲基吡啶的气相氧化,显示出增强的催化活性。这项研究表明,改性V2O5增加了初始物质的转化率,并将中间产物的最大产量转移到较低温度,例如吡啶-4-甲醛。量子化学方法被用来探索这种催化氧化的机理,展示了4-甲基吡啶-2-甲醛在材料科学应用中的潜力(Vorobyev et al., 2018)。
安全和危害
未来方向
属性
IUPAC Name |
4-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKMHSRHDUBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968306 | |
| Record name | 4-Methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-2-carbaldehyde | |
CAS RN |
53547-60-7 | |
| Record name | 4-Methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53547-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)
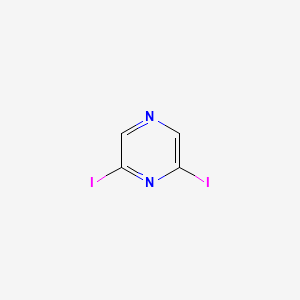
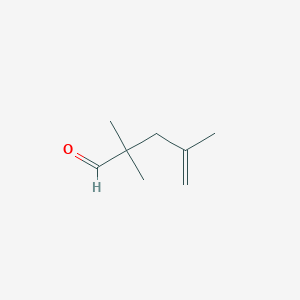
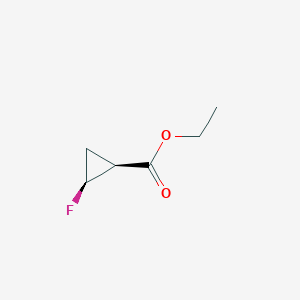
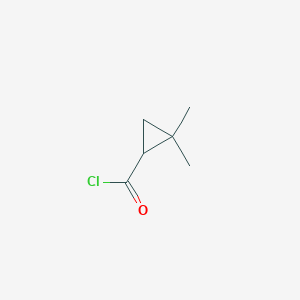
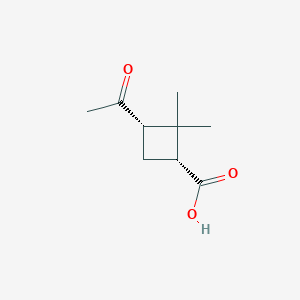
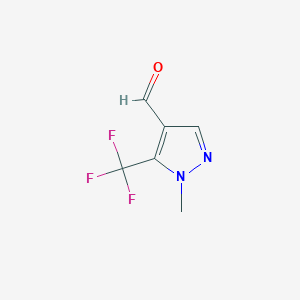
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)
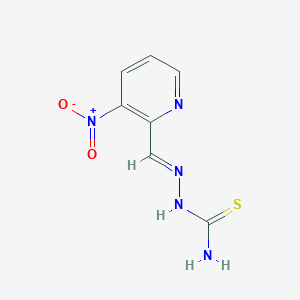
![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)
![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)

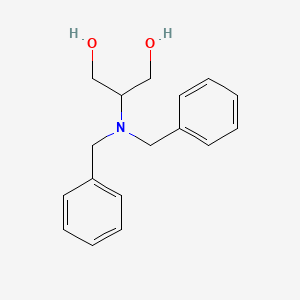
![2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1311695.png)